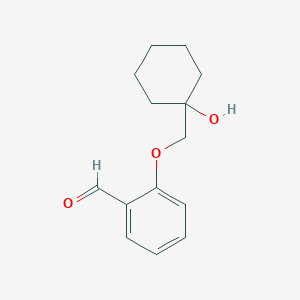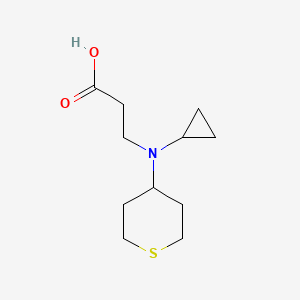
3-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)propanoic acid is a complex organic compound that features a cyclopropyl group, a tetrahydro-2H-thiopyran ring, and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)propanoic acid typically involves multiple steps, starting with the formation of the tetrahydro-2H-thiopyran ring. This can be achieved through the hydrogenation of 2H-thiopyran in the presence of a suitable catalyst . The cyclopropyl group is then introduced via cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents . The final step involves the coupling of the cyclopropyl-substituted tetrahydro-2H-thiopyran with an amino acid derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
3-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)propanoic acid has a wide range of applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)propanoic acid exerts its effects depends on its interaction with molecular targets. The cyclopropyl and thiopyran moieties can interact with specific enzymes or receptors, potentially inhibiting or activating their functions. The amino acid component may facilitate binding to proteins or other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-thiopyran-4-carboxylic acid: Shares the thiopyran ring but lacks the cyclopropyl and amino acid groups.
Cyclopropylamine: Contains the cyclopropyl group but lacks the thiopyran ring and amino acid moiety.
Amino acids: Various amino acids share the amino acid moiety but differ in the other structural components.
Uniqueness
3-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)propanoic acid is unique due to its combination of a cyclopropyl group, a tetrahydro-2H-thiopyran ring, and an amino acid moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Properties
Molecular Formula |
C11H19NO2S |
|---|---|
Molecular Weight |
229.34 g/mol |
IUPAC Name |
3-[cyclopropyl(thian-4-yl)amino]propanoic acid |
InChI |
InChI=1S/C11H19NO2S/c13-11(14)3-6-12(9-1-2-9)10-4-7-15-8-5-10/h9-10H,1-8H2,(H,13,14) |
InChI Key |
QCLMESAWWIQINE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N(CCC(=O)O)C2CCSCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


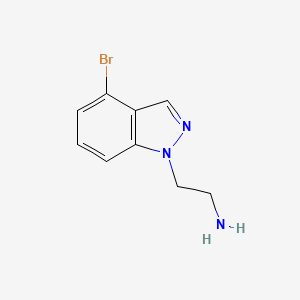
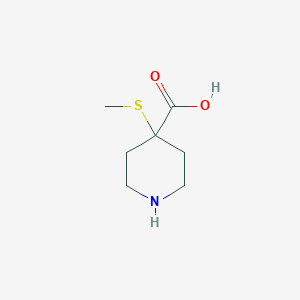
![Methyl(([1-(2-methylpropyl)cyclopropyl]methyl))amine](/img/structure/B13324762.png)


![(1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4.5]decan-1-amine dihydrochloride](/img/structure/B13324781.png)
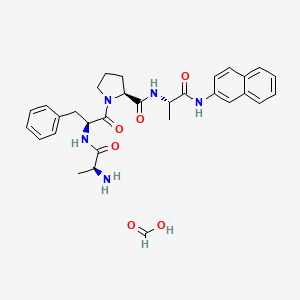
![N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-3-methylcyclopentan-1-amine](/img/structure/B13324787.png)
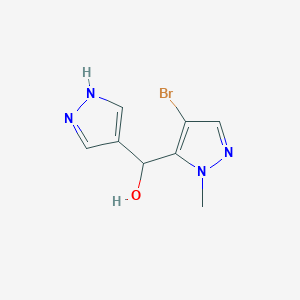

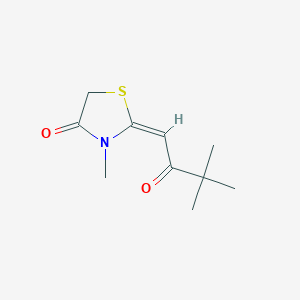
![6-Fluoro-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13324836.png)
![{1-[(Oxolan-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B13324839.png)
